molecular formula C9H9ClO2 B14022939 4-Chloro-2-methoxy-3-methylbenzaldehyde

4-Chloro-2-methoxy-3-methylbenzaldehyde

Cat. No.: B14022939
M. Wt: 184.62 g/mol
InChI Key: LYDMJFYHIVUSRC-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-3-methylbenzaldehyde is an aromatic aldehyde derivative with a molecular formula of C₉H₉ClO₂ (molecular weight: 184.62 g/mol). Its structure features a benzaldehyde core substituted with a chlorine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 3-position. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals, due to its reactive aldehyde group and electron-withdrawing/donating substituents that modulate electronic and steric effects.

Properties

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

4-chloro-2-methoxy-3-methylbenzaldehyde

InChI

InChI=1S/C9H9ClO2/c1-6-8(10)4-3-7(5-11)9(6)12-2/h3-5H,1-2H3

InChI Key

LYDMJFYHIVUSRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OC)C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methoxy-3-methylbenzaldehyde can be achieved through several methods. One common approach involves the chlorination of 2-methoxy-3-methylbenzaldehyde using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is typically carried out under reflux conditions to ensure complete chlorination.

Another method involves the formylation of 4-chloro-2-methoxytoluene using a formylating agent like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction proceeds via an electrophilic aromatic substitution mechanism.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and formylation processes. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the chlorine atom with a methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol under reflux conditions.

Major Products Formed

    Oxidation: 4-Chloro-2-methoxy-3-methylbenzoic acid.

    Reduction: 4-Chloro-2-methoxy-3-methylbenzyl alcohol.

    Substitution: 4-Methoxy-2-methoxy-3-methylbenzaldehyde.

Scientific Research Applications

4-Chloro-2-methoxy-3-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and antimicrobial drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxy-3-methylbenzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations that can be monitored to study enzyme activity. In medicinal chemistry, its derivatives may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 4-Chloro-2-methoxy-3-methylbenzaldehyde differ in substituent types, positions, and functional groups, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed comparison supported by

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Similarity Score
This compound C₉H₉ClO₂ 184.62 Not Provided 4-Cl, 2-OCH₃, 3-CH₃ Reference (1.00)
4-Chloro-2-fluoro-3-methoxybenzaldehyde C₈H₆ClFO₂ 188.58 1002344-97-9 4-Cl, 2-F, 3-OCH₃ N/A
3-Methoxy-4-methylbenzaldehyde C₉H₁₀O₂ 150.17 24973-22-6 3-OCH₃, 4-CH₃ N/A
4-Methoxy-2-methylbenzaldehyde C₉H₁₀O₂ 150.17 52289-54-0 4-OCH₃, 2-CH₃ N/A
4-Chloro-3-methoxybenzaldehyde C₈H₇ClO₂ 170.59 85740-98-3 4-Cl, 3-OCH₃ 0.89
5-Chloro-2-hydroxy-3-methylbenzaldehyde C₈H₇ClO₂ 170.59 23602-63-3 5-Cl, 2-OH, 3-CH₃ N/A

Key Observations:

  • Substituent Position Effects : The position of the methoxy group significantly impacts electronic properties. For example, 4-Chloro-3-methoxybenzaldehyde (similarity 0.89) lacks the 3-methyl group, reducing steric hindrance compared to the target compound.

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